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Compound of Interest

Compound Name: Methyl 3-chloropicolinate

Cat. No.: B049731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Methyl 3-chloropicolinate (CAS No: 116383-98-3). Due to the limited availability of

publicly accessible, complete spectral datasets for this specific compound, this document

presents a detailed, predicted spectroscopic profile based on the analysis of structurally

analogous compounds. The information herein is intended to serve as a valuable reference for

the identification, characterization, and quality control of Methyl 3-chloropicolinate in a

research and development setting.

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Methyl 3-chloropicolinate. These predictions are

derived from established principles of spectroscopy and by comparison with data from related

structures, including other substituted picolinates and chlorinated pyridine derivatives.

¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of Methyl 3-chloropicolinate in a standard deuterated

solvent like CDCl₃ would exhibit three distinct signals corresponding to the three protons on the

pyridine ring and a singlet for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-chloropicolinate (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J,
Hz)

~8.55 Doublet (d) 1H H-6 J ≈ 4.8 Hz

~7.85
Doublet of

Doublets (dd)
1H H-4 J ≈ 8.0, 1.5 Hz

~7.40
Doublet of

Doublets (dd)
1H H-5 J ≈ 8.0, 4.8 Hz

~3.95 Singlet (s) 3H -OCH₃ N/A

Disclaimer: The chemical shifts and coupling constants are estimations and may vary

depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data
The predicted proton-decoupled ¹³C NMR spectrum of Methyl 3-chloropicolinate is expected

to show seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and

the methyl ester, and one for the carbonyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-chloropicolinate (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~164.5 C=O (ester)

~150.0 C-6

~147.5 C-2

~139.0 C-4

~130.0 C-3

~125.0 C-5

~53.0 -OCH₃
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Disclaimer: The chemical shifts are estimations and can be influenced by solvent and

experimental parameters.

IR (Infrared) Spectroscopy Data
The IR spectrum of Methyl 3-chloropicolinate is predicted to display characteristic absorption

bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for Methyl 3-chloropicolinate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak-Medium C-H stretch (aromatic)

~2950 Weak C-H stretch (methyl)

~1730-1715 Strong C=O stretch (ester)

~1580, 1470, 1430 Medium
C=C and C=N stretching

(pyridine ring)

~1250-1200 Strong C-O stretch (ester)

~1100-1000 Medium C-H in-plane bending

~850-750 Strong C-Cl stretch

~800-700 Medium-Strong C-H out-of-plane bending

MS (Mass Spectrometry) Data
The mass spectrum of Methyl 3-chloropicolinate, likely acquired via electron ionization (EI),

would show the molecular ion peak and characteristic fragmentation patterns. The presence of

a chlorine atom will result in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for Methyl 3-chloropicolinate
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m/z Relative Intensity Assignment

171 ~60% [M]⁺ (with ³⁵Cl)

173 ~20% [M+2]⁺ (with ³⁷Cl)

140 High [M - OCH₃]⁺

112 Medium [M - COOCH₃]⁺

76 Medium [C₅H₄N]⁺ fragment

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a small organic

molecule like Methyl 3-chloropicolinate. Instrument-specific parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified Methyl 3-chloropicolinate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

solution is then filtered into a clean 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) can be added as an internal reference (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. A standard pulse program is used, typically with a 90° pulse angle, a spectral

width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer,

operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz proton instrument). A

proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

unique carbon atom. A wider spectral width (e.g., 200-240 ppm) is necessary. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
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Sample Preparation:

Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between

two KBr or NaCl plates.

KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly onto the ATR crystal. This is often the simplest and quickest method.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is

first collected. The sample is then placed in the instrument, and the sample spectrum is

recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile

compounds. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Ionization: Electron Ionization (EI) is a common method for small, relatively stable organic

molecules. The sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Visualization of Spectroscopic Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from sample preparation to data interpretation.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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[https://www.benchchem.com/product/b049731#spectral-data-for-methyl-3-chloropicolinate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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